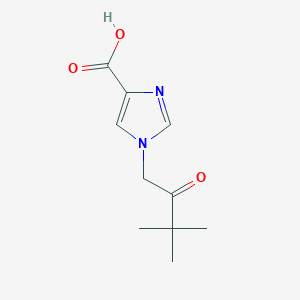

1-(3,3-dimethyl-2-oxobutyl)-1H-imidazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(3,3-dimethyl-2-oxobutyl)imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-10(2,3)8(13)5-12-4-7(9(14)15)11-6-12/h4,6H,5H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKOWLGRMCDCFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CN1C=C(N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,3-Dimethyl-2-oxobutyl)-1H-imidazole-4-carboxylic acid, a derivative of imidazole, has garnered attention due to its potential biological activities. Imidazole and its derivatives are known for a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, summarizing relevant research findings and case studies.

- Chemical Formula: C12H16N2O3

- Molecular Weight: 236.27 g/mol

- CAS Number: 58517-90-1

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that imidazole derivatives exhibit significant anticancer properties. A study demonstrated that related compounds can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives similar to the compound have shown to decrease viable cell counts significantly in hepatoma cells when treated with specific concentrations .

2. Antimicrobial Activity

Imidazole derivatives are also noted for their antimicrobial effects. The compound's structure suggests potential interactions with microbial enzymes or cellular processes, leading to inhibition of growth. Studies on related imidazole compounds have reported broad-spectrum antibacterial and antifungal activities .

3. Anti-inflammatory Effects

The anti-inflammatory properties of imidazole derivatives are well-documented. Compounds in this class have been shown to inhibit inflammatory pathways, potentially through the modulation of cytokine production and immune response regulation .

Case Studies and Research Findings

Several studies provide insights into the biological activities associated with imidazole compounds:

The mechanisms through which this compound exerts its biological effects may include:

- Inhibition of Enzymatic Activity: Many imidazole derivatives act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.

- Modulation of Signaling Pathways: These compounds can interfere with signaling pathways involved in cell proliferation and inflammation.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit considerable antimicrobial properties. Studies have shown that 1-(3,3-dimethyl-2-oxobutyl)-1H-imidazole-4-carboxylic acid possesses activity against several bacterial strains, making it a candidate for developing new antibiotics . Its mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

2. Anticancer Properties

The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating pathways involved in cell survival and proliferation. The imidazole ring is known to interact with various biological targets, which could explain its efficacy in inhibiting tumor growth .

3. Enzyme Inhibition

Imidazole derivatives are often used as enzyme inhibitors. The compound has shown promise as a competitive inhibitor for certain enzymes involved in metabolic processes, which could be beneficial in treating metabolic disorders or enhancing the efficacy of existing drugs .

Agricultural Applications

1. Pesticide Development

The structural characteristics of this compound make it a suitable candidate for developing new pesticides. Its potential to disrupt biochemical pathways in pests can lead to the formulation of effective agrochemicals that minimize crop damage while being environmentally friendly .

2. Plant Growth Regulators

There is ongoing research into the use of this compound as a plant growth regulator. Its ability to influence hormonal pathways may enhance plant growth and resistance to stress conditions, which is crucial for sustainable agriculture practices .

Material Science Applications

1. Polymer Synthesis

The compound's unique chemical properties allow it to be utilized in synthesizing novel polymers with specific functional characteristics. These polymers can find applications in coatings, adhesives, and other materials requiring enhanced thermal and mechanical properties .

2. Nanotechnology

In nanotechnology, this compound can be used as a precursor for creating nanoparticles with tailored functionalities for drug delivery systems or as catalysts in chemical reactions .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related imidazole-4-carboxylic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.

2.1 Structural and Functional Differences

- Substituent Effects: The 3,3-dimethyl-2-oxobutyl group in the target compound introduces steric hindrance and a ketone functionality, which may influence its reactivity in metal coordination compared to smaller substituents (e.g., propargyl ester in ). Phosphorylated ribosyl groups (e.g., ) enable participation in metabolic pathways, contrasting with the target compound’s lack of such functionalization.

Synthetic Routes :

2.2 Physicochemical Properties

Preparation Methods

Detailed Preparation Steps

Step 1: Amino Protection of Imidazole-4-carboxylic Acid Ethyl Ester

- Reagents: Imidazole-4-carboxylic acid ethyl ester, triphenylchloromethane (trityl chloride), triethylamine.

- Solvent: Dichloromethane.

- Conditions: Stirring at 25–30 °C for approximately 20 hours.

- Reaction: The amino group of the imidazole ring is protected by triphenylmethyl (trityl) group to form ethyl 1-triphenylmethyl-1H-imidazole-4-carboxylate.

- Molar Ratios: Imidazole ester to trityl chloride = 1:1.0–1.5; triethylamine to trityl chloride = 1.0–1.5:1.

- Work-up: Aqueous extraction, washing, concentration, and precipitation with diethyl ether.

- Yield and Purity: Approximately 97–98% yield with 90–92% purity by HPLC.

This step is critical to protect the imidazole nitrogen and prevent unwanted side reactions in subsequent steps.

Step 2: Hydrolysis to 1-Triphenylmethyl-1H-imidazole-4-carboxylic Acid

- Reagents: Alkali solution such as potassium hydroxide or sodium hydroxide.

- Concentration: 1.0 to 3.0 M alkali.

- Equivalents: 3 to 10 equivalents of base.

- Reaction: Hydrolysis of the ester to the corresponding carboxylic acid.

- Work-up: Acid precipitation to isolate the acid.

This step converts the protected ester to the free acid form while maintaining the trityl protection.

Step 3: Condensation to Form N-Methoxy-N-methyl Carboxamide Intermediate

- Reagents: 1-Triphenylmethyl-1H-imidazole-4-carboxylic acid, N,O-dimethylhydroxylamine hydrochloride, condensing agent (e.g., EDCI), base (e.g., N,N-diisopropylethylamine or triethylamine).

- Solvent: Dichloromethane.

- Conditions: Stirring at 25–30 °C for 48 hours.

- Reaction: Formation of the Weinreb amide (N-methoxy-N-methyl amide) intermediate.

- Yield and Purity: Crude yield close to 100%, purity around 70–72% by HPLC.

This amide intermediate is key for subsequent nucleophilic addition reactions.

Step 4: Formation of Grignard Reagent and Addition to Weinreb Amide

- Reagents: 2,3-dimethylbromobenzene (or related halide), magnesium metal to form 2,3-dimethylphenyl magnesium halide (Grignard reagent).

- Reaction: The Grignard reagent is reacted with the Weinreb amide to form the ketone side chain, specifically the 3,3-dimethyl-2-oxobutyl substituent on the imidazole nitrogen.

- Conditions: Usually performed under inert atmosphere, controlled temperature.

- Outcome: Formation of 1-(3,3-dimethyl-2-oxobutyl)-1H-imidazole-4-carboxylic acid derivative with trityl protection.

Step 5: Deprotection and Final Purification

- Removal of the triphenylmethyl protecting group under acidic conditions or other suitable deprotection methods.

- Purification by crystallization or chromatography to yield the target compound.

Summary Table of Reaction Conditions and Yields

| Step | Reaction Type | Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1 | Amino Protection | Imidazole ester + triphenylchloromethane, triethylamine, DCM, 25–30 °C, 20 h | 97–98 | 90–92 | Formation of trityl-protected ester |

| 2 | Hydrolysis | Alkali (KOH/NaOH), 1–3 M, 3–10 eq | N/A | N/A | Conversion to carboxylic acid |

| 3 | Amide Formation (Weinreb amide) | 1-triphenylmethyl acid + N,O-dimethylhydroxylamine HCl + EDCI + base, DCM, 25–30 °C, 48 h | ~100 | 70–72 | Formation of N-methoxy-N-methyl amide |

| 4 | Grignard Addition | 2,3-dimethylbromobenzene + Mg → Grignard reagent; reaction with Weinreb amide | N/A | N/A | Introduction of 3,3-dimethyl-2-oxobutyl group |

| 5 | Deprotection & Purification | Acidic conditions or other deprotection methods | N/A | N/A | Removal of trityl group to yield final acid |

Research Findings and Advantages

- The use of triphenylchloromethane for amino protection is advantageous due to its high selectivity and ease of removal, facilitating clean transformations.

- The Weinreb amide intermediate enables controlled ketone formation by Grignard reagent addition, avoiding over-addition or side reactions.

- The synthetic route is suitable for scale-up and industrial production due to relatively mild conditions and high yields.

- The method avoids harsh reagents and conditions, improving safety and environmental profile.

- Purity levels achieved are suitable for further pharmaceutical development steps.

Notes on Alternative Methods

- Other protection groups or direct alkylation methods may be less efficient or lead to side reactions.

- Attempts to reduce carbamate intermediates with lithium aluminum hydride (LiAlH4) for related imidazole derivatives have shown complications such as undesired cleavage, indicating the superiority of the Weinreb amide-Grignard approach for this compound class.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.